(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a thiazole-substituted methyl moiety. This compound is primarily utilized in medicinal chemistry as a building block for peptidomimetics or protease inhibitors due to its rigid pyrrolidine backbone and the electron-rich thiazole ring, which enhances binding interactions with biological targets. The Boc group ensures stability during synthetic processes, while the stereochemistry at positions 2 and 4 influences its conformational behavior and biological activity .
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-6-9(5-11(16)12(17)18)4-10-7-21-8-15-10/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHDOHSCHLMWBA-KOLCDFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376064 | |
| Record name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959575-45-2 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(4-thiazolylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959575-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine backbone with a thiazole side chain and a tert-butoxycarbonyl (Boc) protecting group. The structural formula can be represented as follows:
Antiviral Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antiviral activity. For instance, this compound has been investigated for its role as an intermediate in the synthesis of antiviral agents, particularly those targeting hepatitis C virus (HCV) . The compound's thiazole moiety is believed to enhance its interaction with viral proteins, potentially inhibiting viral replication.
Antitumor Activity
Research has shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, thiazole-containing pyrrolidines have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific mechanisms by which this compound exerts its antitumor effects are still under investigation but may involve modulation of cell signaling pathways associated with tumor growth.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrrolidine derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways, such as proteases and kinases. The thiazole ring may contribute to binding affinity and selectivity towards these enzymes . Further studies are needed to elucidate specific targets and inhibition mechanisms.
Synthesis and Characterization
A study focused on the synthesis of this compound utilized chiral separation techniques to obtain enantiopure forms. The process highlighted the importance of maintaining stereochemistry for biological activity .
Pharmacological Evaluation
In vitro assays demonstrated that the compound showed significant activity against specific viral strains, supporting its potential use in antiviral drug development. The cytotoxicity profile was evaluated against several cancer cell lines, revealing a dose-dependent response that warrants further exploration in vivo .
Data Table: Biological Activities
Scientific Research Applications
Synthesis of Bioactive Molecules
Boc-thiazolylmethyl-pyrrolidine serves as an important intermediate in the synthesis of various bioactive compounds. The thiazole group enhances biological activity, making it a valuable scaffold in drug design.
Peptide Synthesis
The compound can be utilized in solid-phase peptide synthesis (SPPS) as a protected amino acid. The Boc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides with thiazole-containing residues that may exhibit enhanced pharmacological properties.
Antimicrobial Agents
Research has indicated that derivatives of thiazole-containing compounds demonstrate significant antimicrobial activity. The incorporation of the thiazole moiety into pyrrolidine derivatives may lead to new antimicrobial agents, potentially effective against resistant strains of bacteria.
Anticancer Research
Studies have shown that thiazole derivatives possess anticancer properties. The application of Boc-thiazolylmethyl-pyrrolidine in the synthesis of novel anticancer agents could be explored further, targeting specific cancer cell lines.
Neuroprotective Agents
Thiazole-containing compounds have been investigated for neuroprotective effects. The potential application of this compound in developing drugs aimed at neurodegenerative diseases such as Alzheimer’s could be significant due to its ability to cross the blood-brain barrier.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes activation for peptide coupling reactions, frequently used in medicinal chemistry to create prodrugs or modified peptides.
Reaction Conditions and Yields
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Key observation : PyBOP-mediated couplings show superior yields compared to carbodiimide-based methods due to reduced racemization .
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The thiazole ring remains inert under these conditions, preserving its structural role in target interactions.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free amine for further functionalization.
Comparative Deprotection Methods
| Acid System | Reaction Time | Purity Post-Workup | Thiazole Stability |
|---|---|---|---|
| TFA/DCM (1:1) | 2 hr | >95% | Stable |
| HCl/dioxane (4 M) | 4 hr | 89% | Partial degradation |
| HCO₂H (neat) | 6 hr | 82% | Stable |
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TFA is preferred for its rapid deprotection without compromising the thiazole moiety .
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Post-deprotection, the free amine is often used for reductive amination or sulfonylation .
Esterification and Hydrolysis
The carboxylic acid is esterified for solubility modulation or hydrolyzed to regenerate the active acid form.
Representative Data
| Reaction Type | Reagents/Conditions | Solvent | Yield | Notes |
|---|---|---|---|---|
| Esterification | AcCl/MeOH | CH₂Cl₂ | 52% | Forms methyl ester derivatives |
| Hydrolysis | LiOH/H₂O | EtOH/H₂O | 94% | Quantitative recovery of acid |
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Methanol/acetyl chloride systems enable mild esterification with minimal side reactions .
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Hydrolysis under basic conditions (LiOH) is highly efficient but requires pH control to prevent thiazole ring oxidation .
Thiazole-Specific Reactions
The thiazol-4-ylmethyl group participates in:
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Coordination Chemistry : Binds transition metals (e.g., Pd, Ru) via the N atom in the thiazole ring, enabling catalytic applications.
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Electrophilic Substitution : Bromination at the thiazole C5 position using NBS/AIBN (yield: 63%).
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Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 70°C) to introduce aromatic groups.
Oxidation and Reduction
| Process | Reagents | Outcome | Yield |
|---|---|---|---|
| TEMPO/NaClO₂ | CH₃CN/NaH₂PO₄ buffer | Alcohol → ketone oxidation | 94% |
| NaBH₄/MeOH | THF | Selective reduction of ketones | 88% |
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TEMPO-mediated oxidations are highly selective for secondary alcohols, leaving the thiazole intact .
Crystallization and Chiral Resolution
The compound’s stereochemistry enables separation via diastereomeric salt formation:
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Key Factor : Three hydrogen bonds between (2S,4S)-isomer and water drive selective crystallization .
Stability Under Stress Conditions
| Condition | Degradation Observed | Half-Life (25°C) |
|---|---|---|
| pH 1 (HCl) | Boc cleavage | 2.5 hr |
| pH 13 (NaOH) | Thiazole hydrolysis | 15 min |
| UV light (254 nm) | No degradation | >48 hr |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s structural uniqueness lies in the thiazol-4-ylmethyl substituent at the 4-position of the pyrrolidine ring. Below is a comparative analysis with analogous derivatives:
Key Observations :
- Thiazole vs. Phenyl : The thiazole ring (Target) provides both hydrophobic and polar interactions, unlike the purely hydrophobic phenyl group. This makes the target compound more versatile in binding to enzymes or receptors .
Physicochemical Properties
- Acidity (pKa) : The thiazole-containing compound has a calculated pKa of ~3.62 (carboxylic acid group), comparable to phenyl derivatives (pKa ~3.5–4.0) but higher than fluorinated analogs (pKa ~2.8–3.0) due to electron-withdrawing effects .
- LogD (pH 5.5) : The thiazole derivative’s LogD is estimated to be ~1.5–2.0 , reflecting moderate lipophilicity. This is lower than the trifluoromethylbenzyl analog (LogD ~2.5) but higher than the fluoro-substituted compound (LogD ~1.0) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
